N-(4-bromo-2-fluorophenyl)-1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-1-[(4-methylphenyl)methyl]-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrFN2O2/c1-13-2-4-14(5-3-13)11-24-12-15(6-9-19(24)25)20(26)23-18-8-7-16(21)10-17(18)22/h2-10,12H,11H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPBILVNUTVIHEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)NC3=C(C=C(C=C3)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Target Compound
- Core : 6-oxo-1,6-dihydropyridine
- Substituents :
- N1: 4-methylbenzyl
- C3 carboxamide: 4-bromo-2-fluorophenyl
Comparators
N-(4-Carbamoylphenyl)-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydropyridine-3-carboxamide
- Core : 6-oxo-1,6-dihydropyridine (same as target).
- Substituents :
- N1: 3-(trifluoromethyl)benzyl (vs. 4-methylbenzyl in target).
- C3 carboxamide: 4-carbamoylphenyl (vs. 4-bromo-2-fluorophenyl).
- Key Differences :
- Trifluoromethyl group increases electronegativity and metabolic stability compared to the target’s methyl group.
- Carbamoyl substituent introduces hydrogen-bonding capacity, contrasting with the halogenated phenyl in the target.
2-(1-Amino-1-methylethyl)-N-(4-fluorobenzyl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxamide Core: 6-oxo-1,6-dihydropyrimidine (vs. pyridine in target). Substituents:
- N1: 4-fluorobenzyl (similar to target’s benzyl but with fluorine).
- C4 carboxamide: 1-amino-1-methylethyl and 5-hydroxy groups. Key Differences:
4-(4-Bromophenyl)-5-cyano-2-methyl-N-phenyl-6-thioxo-1,6-dihydro-3-pyridinecarboxamide Core: 6-thioxo-1,6-dihydropyridine (vs. 6-oxo in target). Substituents:
- C4: 4-bromophenyl (similar bromo group as target).
- C5: cyano group; C6: thioxo (vs. oxo in target). Key Differences:
- Thioxo group may influence tautomerism and redox properties.
- Cyano substituent introduces strong electron-withdrawing effects, contrasting with the target’s fluorophenyl.
Physicochemical Properties
Functional Group Impact
- Halogens (Br, F): Present in the target and Compounds 1 (F in CF3) and 3 (Br).
- Methyl vs. Trifluoromethyl : The target’s 4-methylbenzyl is less electronegative than Compound 1’s 3-(trifluoromethyl)benzyl, affecting metabolic stability .
- Thioxo vs. Oxo : Compound 3’s thioxo group may increase susceptibility to redox reactions compared to the target’s oxo group .
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